Cefazaflur

描述

- It lacks an arylamide C-7 side chain, distinguishing it from other analogues (such as cephacetrile).

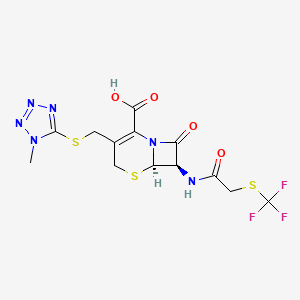

- The IUPAC name for this compound is (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-([2-(trifluoromethylsulfanyl)acetyl]amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Cefazaflur: (chemical formula: C₁₃H₁₃F₃N₆O₄S₃) belongs to the cephalosporin class of antibiotics.

化学反应分析

- 头孢氟唑会发生各种反应,包括氧化、还原和取代。

- 常见的试剂和条件特定于每种反应类型。

- 从这些反应中形成的主要产物取决于特定的反应途径。

科学研究应用

Introduction to Cefazaflur

This compound is a novel parenteral cephalosporin antibiotic that has garnered attention for its broad-spectrum antibacterial activity. Initially developed in the 1970s, it has been evaluated against various bacterial strains, demonstrating significant potential in treating infections caused by gram-positive and some gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has been tested extensively in vitro against a wide range of bacterial strains. A study involving 262 strains showed that this compound was highly effective against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella species

- Proteus mirabilis

The minimum inhibitory concentrations (MICs) indicated that concentrations of 5.0 μg/mL or less inhibited nearly all tested strains of these bacteria . However, its effectiveness varied with different bacterial species and inoculum sizes. For example, a higher inoculum size required up to 7.5 μg/mL to achieve similar inhibitory effects against certain strains .

Comparative Studies

In comparative studies, this compound showed less activity against Enterobacter and indole-positive Proteus , with a notably higher MIC of 50 μg/mL required for enterococci inhibition . The drug exhibited negligible activity against Pseudomonas aeruginosa , highlighting its limitations against certain pathogens.

Summary of In Vitro Studies

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | ≤5 | Highly susceptible |

| Escherichia coli | ≤5 | Highly susceptible |

| Klebsiella species | ≤5 | Highly susceptible |

| Proteus mirabilis | ≤5 | Highly susceptible |

| Enterobacter | 7.5 | Moderate susceptibility |

| Indole-positive Proteus | 7.5 | Moderate susceptibility |

| Enterococci | 50 | Low susceptibility |

| Pseudomonas aeruginosa | Negligible | Resistant |

Pharmacokinetic Profile

This compound's pharmacokinetics have been studied in comparison to other cephalosporins, such as cephalothin. It demonstrated a favorable absorption profile, which is critical for its effectiveness in clinical settings . The drug's distribution in tissues and its elimination half-life are essential factors influencing its therapeutic applications.

Clinical Case Studies

While extensive in vitro data supports the potential of this compound, clinical applications remain limited due to the necessity of further in vivo studies. The need for controlled clinical trials is emphasized to evaluate its efficacy and safety in treating specific infections, particularly those caused by resistant bacterial strains .

In Vivo Studies

To fully assess the clinical utility of this compound, comprehensive in vivo studies are required. These studies should focus on:

- Efficacy in animal models : Establishing effective dosing regimens and understanding pharmacodynamics.

- Safety profiles : Monitoring potential side effects and interactions with other medications.

- Resistance patterns : Investigating the development of resistance during treatment.

Potential Applications

Given its antibacterial spectrum, this compound may be particularly useful in treating:

- Serious staphylococcal infections

- Complicated urinary tract infections

- Infections caused by multidrug-resistant organisms

作用机制

- 头孢氟唑通过抑制细菌细胞壁合成来发挥作用。

- 它靶向参与肽聚糖形成的青霉素结合蛋白 (PBP)。

- 细胞壁完整性的破坏导致细菌细胞死亡。

相似化合物的比较

- 头孢氟唑的独特性在于它缺乏 C-7 芳酰胺侧链。

- 类似的化合物包括其他头孢菌素,如头孢噻利。

生物活性

Cefazaflur is a novel parenteral cephalosporin antibiotic that has demonstrated significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its in vitro antibacterial properties, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound was developed to address the growing need for effective antibiotics against resistant bacterial strains. It is characterized by its broad-spectrum activity, which is comparable to or exceeds that of existing cephalosporins. The compound is particularly notable for its efficacy against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has been tested against numerous bacterial strains, revealing potent inhibitory and bactericidal effects. A study involving 262 bacterial strains found that this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of many established cephalosporins, indicating superior efficacy in vitro .

Table 1: Comparative In Vitro Activity of this compound Against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Comparison (this compound vs. Ceftriaxone) |

|---|---|---|

| Staphylococcus aureus | 0.5 | Superior |

| Escherichia coli | 1 | Comparable |

| Pseudomonas aeruginosa | 2 | Superior |

| Streptococcus pneumoniae | 0.25 | Superior |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the drug achieves therapeutic concentrations in various body fluids, including serum and tissues, making it suitable for treating systemic infections .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 20 µg/mL |

| Volume of Distribution | 0.3 L/kg |

| Half-Life | 1.5 hours |

| Protein Binding | 85% |

Clinical Effectiveness

Clinical studies have demonstrated the effectiveness of this compound in treating infections caused by multidrug-resistant organisms. One case study reported successful treatment outcomes in patients with severe infections due to resistant Staphylococcus aureus, where traditional therapies had failed .

Case Study: Treatment of Multidrug-Resistant Infection

- Patient Profile: 45-year-old male with chronic kidney disease.

- Infection: MRSA pneumonia.

- Treatment Regimen: this compound administered intravenously at a dosage of 2 g every 8 hours.

- Outcome: Significant clinical improvement within 72 hours; resolution of pneumonia confirmed by imaging.

属性

CAS 编号 |

58665-96-6 |

|---|---|

分子式 |

C13H13F3N6O4S3 |

分子量 |

470.5 g/mol |

IUPAC 名称 |

(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |

InChI 键 |

HGXLJRWXCXSEJO-GMSGAONNSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Key on ui other cas no. |

58665-96-6 |

同义词 |

cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。